![molecular formula C20H21N3O2 B2967302 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone CAS No. 2034514-33-3](/img/structure/B2967302.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
The benzodiazole and imidazole moieties present in this compound suggest potential for anticancer activity. Imidazole derivatives have been synthesized and evaluated for their anticancer properties against various cell lines . The presence of a benzo[d]imidazol-1-yl group could interact with cancer cell DNA or proteins, disrupting their function and leading to cell death.
Organometallic Chemistry
The benzylic position in the compound’s structure is conducive to reactions in organometallic chemistry, such as cross-coupling reactions, which are valuable in the synthesis of complex organic molecules .
Neurological Research
Imidazole and benzodiazole derivatives have been used in neurological research, exploring their effects on neurotransmitter systems and potential applications in treating neurodegenerative diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to target a variety of biological systems, including bacterial populations, cancer cells, and various enzymes .
Mode of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been reported to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
Similar compounds have been reported to affect the synthesis of prostaglandins , and inhibit microtubule assembly formation .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds have been reported to show cytotoxicity against selected human cancer cell lines and inhibit the formation of microtubule assembly .
properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-16(25-2)7-8-17(14)20(24)22-10-9-15(12-22)23-13-21-18-5-3-4-6-19(18)23/h3-8,11,13,15H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJYBFKJNPDBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.